1-(Thien-2-ylsulfonyl)piperazine
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Overview
Description
1-(Thien-2-ylsulfonyl)piperazine is an organic compound with the molecular formula C8H12N2O2S2 and a molecular weight of 232.33 g/mol . It is characterized by the presence of a piperazine ring substituted with a thienylsulfonyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thien-2-ylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with thienylsulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Thien-2-ylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Thien-2-ylsulfonyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thien-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The thienylsulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The piperazine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-(Thien-3-ylsulfonyl)piperazine: Similar structure but with the thienyl group attached at a different position.
1-(Phenylsulfonyl)piperazine: Contains a phenyl group instead of a thienyl group.
1-(Benzylsulfonyl)piperazine: Features a benzyl group in place of the thienyl group.
Uniqueness: 1-(Thien-2-ylsulfonyl)piperazine is unique due to the specific positioning of the thienylsulfonyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLAMZYGHEJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397595 |
Source
|
Record name | 1-(thien-2-ylsulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565178-12-3 |
Source
|
Record name | 1-(thien-2-ylsulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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